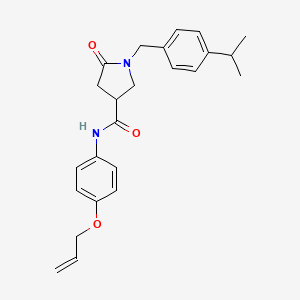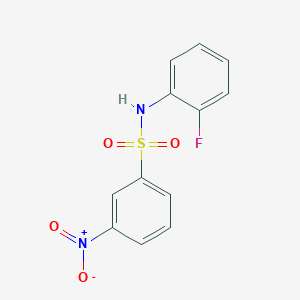![molecular formula C10H9F3O5S2 B15007119 Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate](/img/structure/B15007119.png)
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of Functional Groups: The trifluoromethyl group is introduced via electrophilic substitution reactions, while the hydroxy and methoxy groups are added through nucleophilic substitution reactions.
Final Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted thiophene derivatives.
科学的研究の応用
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 3-hydroxy-4-(trifluoromethyl)thiophene-2-carboxylate: Lacks the sulfanyl group, resulting in different chemical properties.
Methyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate: Similar structure but with variations in the position of functional groups.
Uniqueness
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H9F3O5S2 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
methyl 3-hydroxy-5-(2-methoxy-2-oxoethyl)sulfanyl-4-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H9F3O5S2/c1-17-4(14)3-19-9-5(10(11,12)13)6(15)7(20-9)8(16)18-2/h15H,3H2,1-2H3 |
InChIキー |
HACRDSTWVCAUQY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1=C(C(=C(S1)C(=O)OC)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15007046.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007048.png)
![4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B15007050.png)
![(4E)-2-(2-chlorophenyl)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15007058.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B15007061.png)
![3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007066.png)


![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15007083.png)
![6-Amino-3,4-di(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007094.png)

![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15007109.png)
methanone](/img/structure/B15007112.png)

